molecular formula C9H17NS2 B14594864 N-Heptyl-1,3-dithietan-2-imine CAS No. 59754-34-6

N-Heptyl-1,3-dithietan-2-imine

Cat. No.: B14594864
CAS No.: 59754-34-6
M. Wt: 203.4 g/mol
InChI Key: ACAHXGGIQHYBBR-UHFFFAOYSA-N
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Description

N-Heptyl-1,3-dithietan-2-imine is a sulfur-containing heterocyclic compound characterized by a 1,3-dithietane ring (a four-membered ring with two sulfur atoms) and an imine group at the 2-position, substituted by a heptyl chain at the nitrogen atom. The heptyl substituent imparts significant lipophilicity, likely influencing solubility, stability, and biological activity compared to shorter-chain or aromatic analogs. This compound may share synthetic pathways with related 1,3-dithietan-2-imine derivatives, which are often intermediates in agrochemical production .

Properties

CAS No.

59754-34-6

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

N-heptyl-1,3-dithietan-2-imine

InChI

InChI=1S/C9H17NS2/c1-2-3-4-5-6-7-10-9-11-8-12-9/h2-8H2,1H3

InChI Key

ACAHXGGIQHYBBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=C1SCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-1,3-dithietan-2-imine typically involves the reaction of a primary amine with a dithiane derivative. One common method is the condensation of heptylamine with 1,3-dithiane-2-one under acidic conditions to form the desired imine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of industrial-grade solvents and catalysts would also be common to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted dithiane derivatives .

Mechanism of Action

The mechanism of action of N-Heptyl-1,3-dithietan-2-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The dithiane moiety can undergo oxidation and reduction

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs of N-heptyl-1,3-dithietan-2-imine include:

N-Benzyl-1,3-dithietan-2-imine : Features a benzyl group, enhancing aromatic interactions but reducing lipophilicity compared to the heptyl chain.

Fosthietan (N-diethoxyphosphoryl-1,3-dithietan-2-imine) : Contains a phosphoryl group, making it a potent nematicide used in agriculture.

1,3-Dithietan-2-imine Hydrochloride : A synthetic intermediate, often used to prepare derivatives like Fosthietan.

Physicochemical and Application Data

Property This compound* N-Benzyl-1,3-dithietan-2-imine Fosthietan 1,3-Dithietan-2-imine HCl
Molecular Formula C₁₀H₁₉NS₂ (inferred) Not reported C₆H₁₂NO₃PS₂ C₃H₅NS₂·HCl
Molecular Weight ~241.4 (estimated) Not reported 241.27 g/mol 155.68 g/mol (base) + HCl
Substituent Heptyl Benzyl Diethoxyphosphoryl Hydrogen (protonated as HCl salt)
Application Unknown (research compound) Not specified Soil nematicide Synthetic intermediate for Fosthietan
Storage Conditions Likely room temperature† Not reported -18°C (storage), room temp (ship) Not reported

*Inferred data based on structural analogs.
†Assumed due to stability trends in related compounds.

Key Research Findings

  • Fosthietan : Demonstrated efficacy against soil nematodes, with a molecular mass of 241.27 g/mol and stability at -18°C . Its phosphoryl group enhances bioactivity but requires careful handling due to toxicity.
  • 1,3-Dithietan-2-imine HCl : Critical for synthesizing Fosthietan, with pricing reflecting its role as a high-value intermediate (e.g., €274/50 mg) .
  • N-Benzyl derivative: Limited data suggest its use in exploratory organic synthesis, emphasizing the role of aromatic substituents in modulating reactivity .

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